N-Methyl-N'-(hydroxy-PEG2)-Cy5

Fluorescence brightness PROTAC linker selection phototoxicity management

N-Methyl-N'-(hydroxy-PEG2)-Cy5 (CAS 2107273-22-1) is a heterobifunctional cyanine-5 (Cy5) dye derivative that integrates a near-infrared fluorophore with a short polyethylene glycol (PEG2) spacer bearing a terminal hydroxyl group. Belonging to the Cy5-PEG PROTAC linker class, this compound serves dual roles as a fluorescent reporter and a synthetic intermediate for proteolysis-targeting chimera (PROTAC) construction.

Molecular Formula C32H41ClN2O3
Molecular Weight 537.1 g/mol
Cat. No. B15623523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N'-(hydroxy-PEG2)-Cy5
Molecular FormulaC32H41ClN2O3
Molecular Weight537.1 g/mol
Structural Identifiers
InChIInChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1
InChIKeyNEMABWCDKYHROP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Methyl-N'-(hydroxy-PEG2)-Cy5: Fluorescent PEG Linker for PROTAC Synthesis and Bioconjugation


N-Methyl-N'-(hydroxy-PEG2)-Cy5 (CAS 2107273-22-1) is a heterobifunctional cyanine-5 (Cy5) dye derivative that integrates a near-infrared fluorophore with a short polyethylene glycol (PEG2) spacer bearing a terminal hydroxyl group . Belonging to the Cy5-PEG PROTAC linker class, this compound serves dual roles as a fluorescent reporter and a synthetic intermediate for proteolysis-targeting chimera (PROTAC) construction [1]. Its core Cy5 chromophore provides far-red excitation/emission (649/667 nm), while the N-methyl substitution on one indole nitrogen and the hydroxy-PEG2 arm on the other collectively define its molecular weight (537.1 g/mol), extinction coefficient (107,000 L·mol⁻¹·cm⁻¹), and derivatization potential .

Why N-Methyl-N'-(hydroxy-PEG2)-Cy5 Cannot Be Replaced by Generic Cy5-PEG Linkers


Cy5-PEG PROTAC linkers differ profoundly in three parameters that dictate experimental outcomes: (i) extinction coefficient (spanning 107,000 to 232,000 L·mol⁻¹·cm⁻¹ across commercially available variants), (ii) molecular weight (537 to >740 g/mol), and (iii) terminal functional group identity . Substituting N-Methyl-N'-(hydroxy-PEG2)-Cy5 with its closest structural analog, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, increases molecular weight by 32.8% (from 537.1 to 713.3 g/mol) without any gain in extinction coefficient, directly altering the physicochemical and permeability profile of the resulting PROTAC [1]. Conversely, replacing it with N-Methyl-N'-(propargyl-PEG4)-Cy5 doubles the extinction coefficient (from 107,000 to 232,000) but exchanges the synthetically versatile hydroxyl handle for a click-chemistry alkyne, imposing a completely different conjugation strategy . These are not interchangeable reagents; they are functionally distinct building blocks.

N-Methyl-N'-(hydroxy-PEG2)-Cy5: Head-to-Head Quantitative Differentiation Evidence


Extinction Coefficient: 107,000 vs. 232,000 L·mol⁻¹·cm⁻¹ — Controlled Brightness for Reduced Phototoxicity and Detector Saturation

N-Methyl-N'-(hydroxy-PEG2)-Cy5 exhibits an extinction coefficient (ε) of 107,000 L·mol⁻¹·cm⁻¹ at its excitation maximum of 649 nm . This value is 54% lower than that of N-Methyl-N'-(propargyl-PEG4)-Cy5 (ε = 232,000) and 37% lower than that of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 (ε = 170,000) . The closest structural analog, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, shares the identical ε of 107,000, confirming that the lower extinction coefficient is a property of the specific N-methyl/hydroxy-PEG2 substitution architecture rather than a general feature of all hydroxy-PEG2 Cy5 dyes .

Fluorescence brightness PROTAC linker selection phototoxicity management

Molecular Weight: 537.1 vs. 713.3–741.4 g/mol — Smallest Cy5-PEG Linker with Hydroxyl Functionality

With a molecular weight of 537.1 g/mol, N-Methyl-N'-(hydroxy-PEG2)-Cy5 is the lowest-molecular-weight member among commercially available Cy5-PEG linkers carrying a derivatizable hydroxyl group [1]. Its closest structural analog, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, has a molecular weight of 713.3 g/mol — a 32.8% increase attributable solely to the replacement of the N-methyl group with an m-PEG4 chain [2]. Other hydroxyl-bearing Cy5 linkers such as N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 (724.3 g/mol) and N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5 (737.4 g/mol) are 35–37% heavier.

PROTAC permeability linker molecular weight beyond-Rule-of-5

Terminal Hydroxyl Group: Versatile Derivatization Handle vs. Pre-Activated or Inert Termini

N-Methyl-N'-(hydroxy-PEG2)-Cy5 presents a free terminal hydroxyl group that enables derivatization via esterification, etherification, oxidation, or conversion to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement . This contrasts fundamentally with N-Methyl-N'-(propargyl-PEG4)-Cy5, which is restricted to copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, and with N-(m-PEG4)-N'-(PEG2-acid)-Cy5, which requires amide coupling activation . The hydroxyl group provides a chemically orthogonal handle that can be selectively activated under mild conditions without compromising the Cy5 chromophore integrity.

Bioconjugation linker derivatization PROTAC modular synthesis

Emission Maximum: 667 nm vs. 691 nm — Tighter Spectral Overlap with Standard Cy5 Filter Sets

N-Methyl-N'-(hydroxy-PEG2)-Cy5 emits at 667 nm, which aligns precisely with the standard Cy5 emission channel used by most fluorescence microscopes, flow cytometers, and plate readers equipped with 633 nm or 647 nm excitation and 660–680 nm emission filters . In contrast, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 — the closest structural analog — emits at 691 nm, a 24 nm bathochromic shift that places its emission partially outside the standard Cy5 detection window and closer to the Cy5.5 channel . This spectral displacement may require filter reconfiguration or result in reduced collection efficiency on instruments optimized for 670 nm-centered emission.

Fluorescence detection filter set compatibility multicolor imaging

PEG2 Spacer Length: Short Tether Minimizes Steric Bulk While Maintaining Aqueous Solubility

The PEG2 spacer (two ethylene glycol units) in N-Methyl-N'-(hydroxy-PEG2)-Cy5 provides sufficient hydrophilicity to confer solubility in water, DMSO, DMF, and DCM , while remaining shorter than the PEG3–PEG4 spacers found in comparators such as N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 (PEG3 arm) and N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (PEG4 arm) . According to PROTAC linker design principles, shorter PEG tethers reduce the conformational entropy of the degrader and may favor formation of a more compact ternary complex, though systematic comparative degradation data for Cy5-containing PROTACs are not yet available in the peer-reviewed literature [1].

PEG spacer optimization PROTAC ternary complex linker flexibility

Optimal Application Scenarios for N-Methyl-N'-(hydroxy-PEG2)-Cy5 Based on Differentiated Evidence


PROTAC Synthesis Where Linker Molecular Weight Minimization Is Critical for Cellular Permeability

N-Methyl-N'-(hydroxy-PEG2)-Cy5, at 537.1 g/mol, is the lightest commercially available Cy5-PEG linker with a derivatizable hydroxyl group — 24.7% lighter than the closest hydroxyl-bearing alternative N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (713.3 g/mol) [1]. For PROTAC programs operating in beyond-Rule-of-5 chemical space, where every 100 g/mol reduction can influence passive permeability and oral bioavailability, this linker provides the smallest possible Cy5-fluorescent tether. The hydroxyl group can be converted to a leaving group or directly coupled to E3 ligase ligand carboxylic acids via Steglich esterification, enabling modular assembly without the molecular weight penalty imposed by bulkier PEG termini.

Live-Cell PROTAC Tracking Where Controlled Brightness Prevents Phototoxicity and Detector Saturation

The extinction coefficient of 107,000 L·mol⁻¹·cm⁻¹ — 2.17× lower than that of N-Methyl-N'-(propargyl-PEG4)-Cy5 (232,000) — makes this linker advantageous for live-cell PROTAC uptake and localization studies. At the higher working concentrations often required for PROTAC cellular assays (typically 1–10 µM), brighter Cy5 variants can saturate CCD/CMOS detectors and generate phototoxic reactive oxygen species under prolonged illumination. The moderate brightness of N-Methyl-N'-(hydroxy-PEG2)-Cy5 allows imaging at higher linker-equivalent concentrations without signal overflow, while its 667 nm emission remains fully compatible with standard Cy5 filter cubes .

Divergent Synthesis of Linker Libraries from a Single Hydroxyl-Functionalized Building Block

The terminal hydroxyl group enables at least five distinct derivatization pathways (esterification, etherification, oxidation, mesylation, tosylation), compared to the single-reaction options offered by alkyne- or carboxyl-terminated Cy5 linkers . A laboratory procuring N-Methyl-N'-(hydroxy-PEG2)-Cy5 can generate multiple linker variants — NHS ester, azide, aldehyde, halide — from a single stock, reducing the number of separate catalog items required and simplifying inventory management. This divergent capability is particularly valuable for medicinal chemistry groups conducting parallel PROTAC library synthesis where different conjugation chemistries must be evaluated against the same POI/E3 ligase pair.

Standard Cy5 Channel Imaging Without Instrument Reconfiguration

Unlike N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, which emits at 691 nm and requires detection filter adjustments that encroach on the Cy5.5 channel , N-Methyl-N'-(hydroxy-PEG2)-Cy5 emits at 667 nm — precisely centered in the standard Cy5 detection window. Core facilities and multi-user imaging platforms that maintain fixed filter configurations for high-throughput screening can adopt this linker without instrument downtime or the risk of cross-talk with longer-wavelength fluorophores in multiplexed experiments.

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